molecular formula C8H8ClN B1453149 2-Chloro-5-cyclopropylpyridine CAS No. 1042986-18-4

2-Chloro-5-cyclopropylpyridine

Cat. No. B1453149
M. Wt: 153.61 g/mol
InChI Key: YOUPEUGFZZDECQ-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN . It is used in various chemical reactions and has a molecular weight of 153.61 .


Synthesis Analysis

The synthesis of 2-Chloro-5-cyclopropylpyridine involves several steps. One method involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides . The reaction mixture is heated at 100°C for 1 hour. The mixture is then concentrated and purified by column chromatography over silica gel .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-cyclopropylpyridine consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a cyclopropyl group at the 5th position . It contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .


Chemical Reactions Analysis

2-Chloro-5-cyclopropylpyridine can undergo various chemical reactions. For instance, it can react with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in 1,4-dioxane at temperatures between 20 - 100℃ . It can also react with 4-bromophenol and caesium carbonate in NMP at 190℃ .


Physical And Chemical Properties Analysis

2-Chloro-5-cyclopropylpyridine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Electroluminescent Properties in Platinum(II) Complexes

2-Chloro-5-cyclopropylpyridine has been utilized in the synthesis of mono-cyclometalated Pt(II) complexes, which exhibit unique electroluminescent properties. These complexes, featuring 2-Chloro-5-cyclopropylpyridine derivatives, show potential in advanced materials science, particularly in the development of new electroluminescent devices (Ionkin, Marshall, & Wang, 2005).

Synthesis of Bromocyclopropylpyridines

The compound has been integral in the synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. This method demonstrates its significance in creating building blocks for various chemical syntheses, showcasing its versatility in organic chemistry (Striela et al., 2017).

Nucleophilic Substitution Reactions

2-Chloro-5-cyclopropylpyridine has been studied for its reactivity in nucleophilic substitution reactions, particularly in the formation of 2-aminopyridines and related compounds. This reactivity profile underscores its role in synthesizing various heterocyclic compounds, a crucial aspect of medicinal chemistry and pesticide development (Bomika et al., 1976).

Purification and Separation Studies

Significant research has been conducted on the purification and separation of 2-Chloro-5-trichloromethylpyridine, a related compound, highlighting the importance of purification techniques in the industrial preparation of pyridine derivatives (Su Li, 2005).

Innovative Production Techniques

Molecular Structure and Conformation Analysis

Studies on the molecular structure and conformation of cyclopropylpyridines, including 2-cyclopropylpyridine, provide insight into the molecular behavior of 2-Chloro-5-cyclopropylpyridine. Such studies are crucial for understanding the chemical and physical properties of these compounds (Trætteberg, Rauch, & Meijere, 2005).

Biotransformation Studies

Research on the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights the biological applications of similar pyridine derivatives. Such studies open avenues for biotechnological applications, including the synthesis of pharmaceuticals and agrochemicals (Jin et al., 2011).

Safety And Hazards

2-Chloro-5-cyclopropylpyridine is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Relevant Papers Several papers have been published on the synthesis and reactions of 2-Chloro-5-cyclopropylpyridine . These papers provide valuable insights into the properties and potential applications of this compound .

properties

IUPAC Name

2-chloro-5-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPEUGFZZDECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679095
Record name 2-Chloro-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-cyclopropylpyridine

CAS RN

1042986-18-4
Record name 2-Chloro-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-chloropyridine (990 mg, 5.15 mmol), cyclopropylboronic acid (893 mg, 10.39 mmol) and Cs2CO3 (5.082 g, 15.45 mmol) in 1,4-dioxane (25 mL) was added Pd(PPh3)4 (601 mg, 0.52 mmol) at r.t. under N2. The reaction was stirred at 100° C. for 1 h. After filtration, the solvent was removed in vacuo, and the residue was purified by silica gel chromatography (PE:EtOAc=50:1) to give 452 mg (57%) of the title compound as a colorless oil. [M+H] Calc'd for C8H8NCl, 154. Found, 154.
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step One
Quantity
5.082 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
601 mg
Type
catalyst
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BEM GB, SVUS O'NEIL - sumobrain.org
The present invention provides, in part, compounds of Formula I and pharmaceutically acceptable salts thereof; processes for the preparation of; intermediates used in the preparation of…
Number of citations: 0 www.sumobrain.org

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